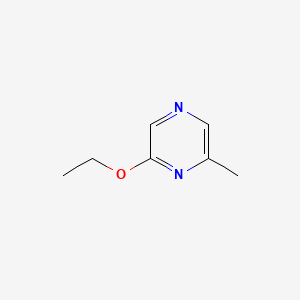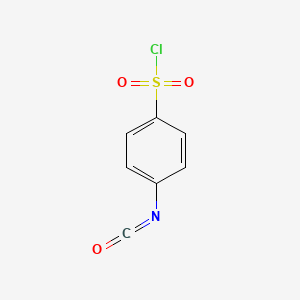
4-(Chlorosulfonyl)phenyl isocyanate
説明
4-(Chlorosulfonyl)phenyl isocyanate (4-CPSI) is an organic compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, alcohols, and other compounds. 4-CPSI is also used in the synthesis of polymers and other materials. In addition, 4-CPSI has been found to have a wide range of applications in scientific research, including the study of biochemical and physiological effects, as well as its use in laboratory experiments.
科学的研究の応用
Reactivity and Applications in Organic Chemistry
4-(Chlorosulfonyl)phenyl isocyanate (CSI) is widely used in organic synthesis due to its unique reactivity. For instance, it reacts with N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes to afford novel 2,4-diaza-3-oxo-bicyclo[4.2.0]oct-7-enes (Krow et al., 2003). This reaction involves ring cleavage and recombination, demonstrating CSI's ability to facilitate complex transformations in organic compounds.
Synthesis of Bioactive Molecules
CSI is instrumental in synthesizing bioactive molecules. It has been used in the [2+2]cycloaddition with simple vinyl ethers to produce 4-alkoxy-azetidin-2-ones, which show biological and chiroptical activity (Cierpucha et al., 2004). This synthesis pathway is notable for its stereoselectivity and its application in creating compounds with potential therapeutic benefits.
Radical Intermediates Detection
In the study of radical intermediates in solution, CSI has shown its utility. It reacts with electron-rich alkenes via a Single Electron Transfer pathway, giving 1,4-diradical intermediates. This reaction is useful in NMR line-broadening and transverse relaxation time measurements to detect radical intermediates in organic chemistry [(Shellhamer et al., 2020)](https://consensus.app/papers/linebroadening-relaxation-time-measurements-support-shellhamer/b01f2b0c86c1585e99caa4911da77920/?utm_source=chatgpt).
Synthesis of Pyrrole Derivatives
CSI plays a significant role in the selective synthesis of pyrrole derivatives. It has been used to achieve selective 4-substitution of the pyrrole ring, providing a method for synthesizing pyrrole-3-carbonitrile and its 1-methyl homologue. This highlights the versatility of CSI in synthesizing heterocyclic compounds with specific substitutions (Loader & Anderson, 1981).
Development of Heterocyclic Systems
CSI's role in the synthesis of various heterocyclic systems is well-documented. For example, it has been used to create substituted quinazolinones, which are part of a research program aimed at discovering physiologically active molecules (Kamal et al., 1980). The use of CSI in such contexts underlines its importance in the development of new medicinal compounds.
Advancements in Organic Synthesis
A comprehensive review of the recent achievements in using CSI in organic synthesis showcases its versatility. CSI displays excellent reactivity towards compounds with various functional groups, making it a key intermediate for inserting the sulfamoyl moiety into different compounds (Chemam et al., 2022). This underscores its broad applicability in organic synthesis, especially in the preparation of bioactive products.
特性
IUPAC Name |
4-isocyanatobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGCFRABSKGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217863 | |
| Record name | p-Isocyanatobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)phenyl isocyanate | |
CAS RN |
6752-38-1 | |
| Record name | 4-Isocyanatobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6752-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isocyanatobenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isocyanatobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isocyanatobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)
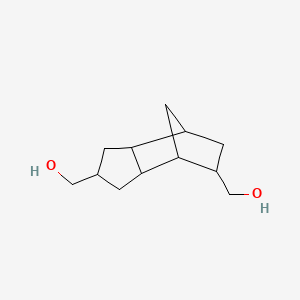
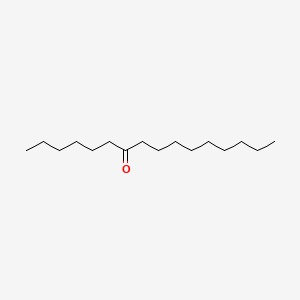
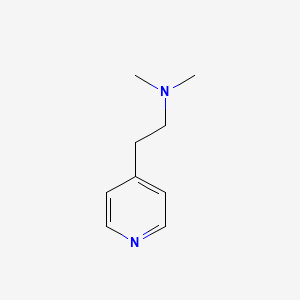
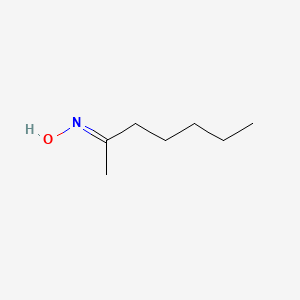
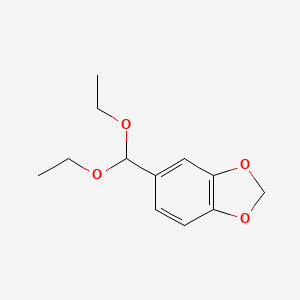
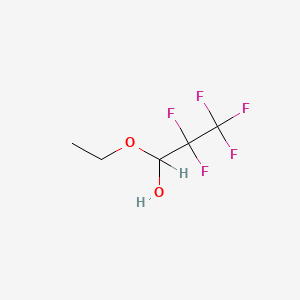
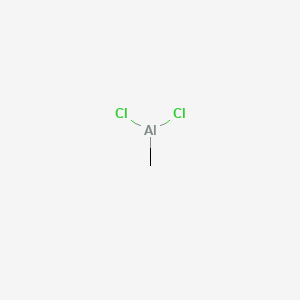
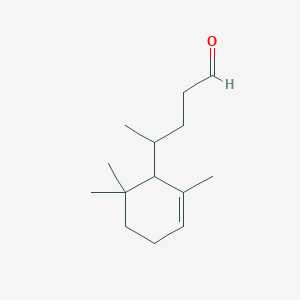
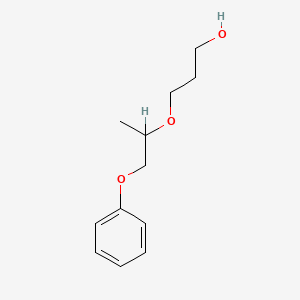
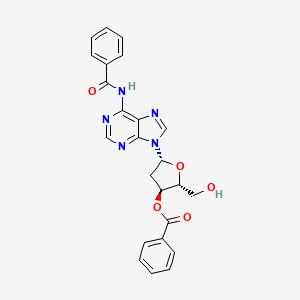
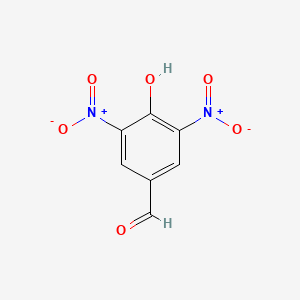
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
